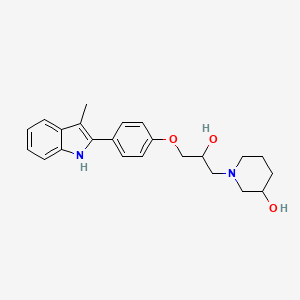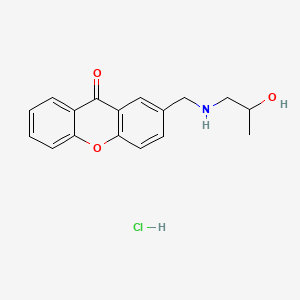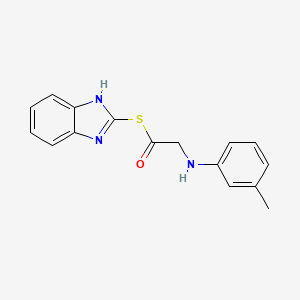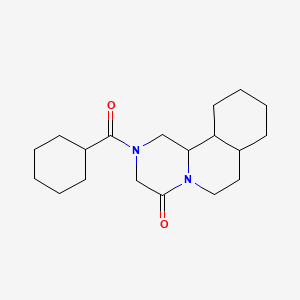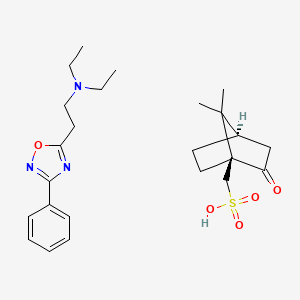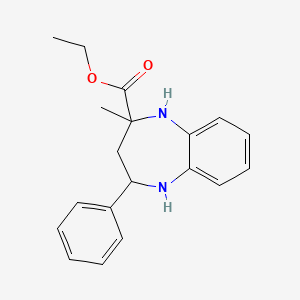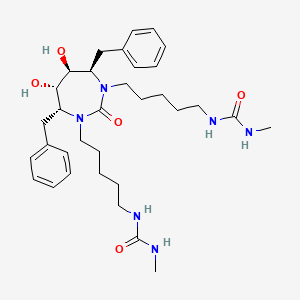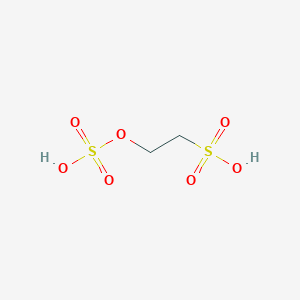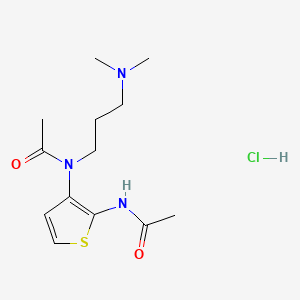
17alpha-Acetoxy-4-chloro Progesterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/TU5010280 is a compound studied and documented by the National Institute for Occupational Safety and Health (NIOSH). This compound is part of the NIOSH Manual of Analytical Methods, which includes a collection of sampling and analytical methods for workplace exposure monitoring . The compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
The preparation methods for NIOSH/TU5010280 involve specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that involve the use of reagents and catalysts under controlled conditions. Industrial production methods may include large-scale synthesis using automated equipment to ensure consistency and purity .
Chemical Reactions Analysis
NIOSH/TU5010280 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NIOSH/TU5010280 has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods. In biology, it is used to study the effects of exposure to certain chemicals. In medicine, it may be used in the development of new drugs or therapies. In industry, it is used to monitor and control exposure to hazardous substances .
Mechanism of Action
The mechanism of action of NIOSH/TU5010280 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
NIOSH/TU5010280 can be compared with other similar compounds, such as volatile organic compounds and other hazardous substances. Similar compounds include those listed in the NIOSH Manual of Analytical Methods, such as benzene, toluene, and xylene. NIOSH/TU5010280 is unique due to its specific chemical structure and properties, which make it suitable for certain applications .
Properties
Molecular Formula |
C23H31ClO4 |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-4-chloro-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)12-8-17-15-5-6-18-20(24)19(27)9-10-21(18,3)16(15)7-11-22(17,23)4/h15-17H,5-12H2,1-4H3/t15-,16+,17+,21-,22+,23+/m1/s1 |
InChI Key |
CHACRTKUZYSHPB-BESJYZOMSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Cl)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



